1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via a coupling reaction using reagents such as carbodiimides or through direct amidation.
Chlorination and Methylation: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conducting polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chloro-5-methylphenyl)-5-ethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs. The presence of both chloro and methyl groups on the phenyl ring can influence its lipophilicity, electronic properties, and overall stability, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-14(18)15(10-11)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMVMRUQZJAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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